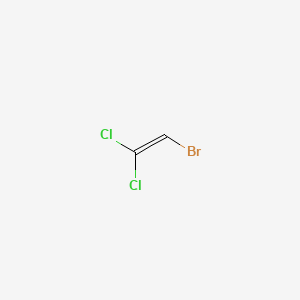2-Bromo-1,1-dichloroethylene
CAS No.: 5870-61-1
Cat. No.: VC18127163
Molecular Formula: C2HBrCl2
Molecular Weight: 175.84 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5870-61-1 |
|---|---|
| Molecular Formula | C2HBrCl2 |
| Molecular Weight | 175.84 g/mol |
| IUPAC Name | 2-bromo-1,1-dichloroethene |
| Standard InChI | InChI=1S/C2HBrCl2/c3-1-2(4)5/h1H |
| Standard InChI Key | OEKZZIRTAIOPIP-UHFFFAOYSA-N |
| Canonical SMILES | C(=C(Cl)Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
2-Bromo-1,1-dichloroethylene, systematically named as ethene substituted with bromine and two chlorine atoms at the 1 and 1 positions, is a halogenated derivative of ethylene. Its structure features a double bond between the two carbon atoms, with bromine and chlorine atoms attached to the same carbon (Figure 1) . The compound’s exact mass is 173.864 g/mol, and its logP value of 2.6578 indicates moderate lipophilicity . The index of refraction is 1.542, reflecting its interaction with light in the liquid state .
Table 1: Physicochemical Properties of 2-Bromo-1,1-dichloroethylene
| Property | Value |
|---|---|
| CAS Number | 5870-61-1 |
| Molecular Formula | |
| Molecular Weight | 175.84 g/mol |
| Density | 1.934 g/cm³ |
| Boiling Point | 108.9°C at 760 mmHg |
| Flash Point | 19.4°C |
| LogP | 2.6578 |
| Index of Refraction | 1.542 |
The compound’s hazard classification (UN 2810, Hazard Class 6.1(b)) underscores its toxicity, necessitating careful handling to avoid inhalation or dermal exposure .
Analytical Methods and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC using the Newcrom R1 column has been validated for analyzing 2-bromo-1,1-dichloroethylene . The mobile phase comprises acetonitrile, water, and phosphoric acid, optimized for sharp peak resolution (Figure 2) . For mass spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid to avoid ion suppression . The method is scalable for preparative isolation, with 3 µm particle columns enabling ultra-performance liquid chromatography (UPLC) for rapid analysis .
Table 2: HPLC Conditions for 2-Bromo-1,1-dichloroethylene Analysis
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile:Water:H₃PO₄ |
| Particle Size | 5 µm (3 µm for UPLC) |
| Detection | UV-Vis or MS |
| Applications | Impurity isolation, pharmacokinetics |
Spectroscopic Techniques
While the provided sources lack detailed spectroscopic data, analogous halogenated ethylenes are typically characterized using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The bromine and chlorine atoms would produce distinct splitting patterns in -NMR and characteristic absorption bands in IR spectra.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume